Tmpmgcl

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

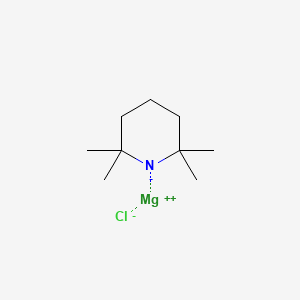

magnesium;2,2,6,6-tetramethylpiperidin-1-ide;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N.ClH.Mg/c1-8(2)6-5-7-9(3,4)10-8;;/h5-7H2,1-4H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULKSWZAXQDJMJT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC([N-]1)(C)C)C.[Mg+2].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClMgN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601228366 | |

| Record name | Chloro(2,2,6,6-tetramethyl-1-piperidinyl)magnesium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601228366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215863-85-7 | |

| Record name | Chloro(2,2,6,6-tetramethyl-1-piperidinyl)magnesium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=215863-85-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloro(2,2,6,6-tetramethyl-1-piperidinyl)magnesium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601228366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,6,6-Tetramethylpiperidinylmagnesium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.155.419 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Structural Elucidation of TMPMgCl·LiCl: A "Turbo-Hauser" Base

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2,2,6,6-Tetramethylpiperidinylmagnesium chloride lithium chloride complex, commonly known as TMPMgCl·LiCl, is a highly valuable "Turbo-Hauser" base in modern organic synthesis. Its enhanced reactivity, solubility, and functional group tolerance compared to traditional Grignard reagents and lithium amides have made it an indispensable tool for challenging deprotonation and metalation reactions. This guide provides a comprehensive overview of the structure of this compound·LiCl, detailing its solid-state and solution-phase characteristics as determined by advanced analytical techniques.

Introduction

This compound·LiCl belongs to a class of mixed Mg/Li amide bases that have gained prominence for their ability to efficiently metalate a wide range of aromatic and heteroaromatic substrates.[1] The synergistic effect of lithium chloride is crucial, as it breaks down the polymeric aggregates typical of Grignard reagents, thereby increasing their solubility and reactivity.[2] This guide will delve into the structural intricacies of this compound·LiCl, providing researchers with a foundational understanding of its chemical behavior.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound·LiCl is presented in Table 1.

| Property | Value | Reference |

| Chemical Formula | C9H18Cl2LiMgN | [3] |

| Molecular Weight | 242.40 g/mol | [3] |

| Common Name | Turbo-Hauser Base | [4] |

| Appearance | Typically a solution in THF or THF/toluene | [5] |

| Solubility | High solubility in THF | [6] |

Solid-State Structure

The definitive structure of this compound·LiCl in the solid state has been elucidated by single-crystal X-ray diffraction.

Crystalline Arrangement

In the crystalline form, this compound·LiCl exists as a monomeric contact ion pair (CIP).[7] This is in contrast to other Hauser bases which often form dimeric structures. The sterically demanding 2,2,6,6-tetramethylpiperidide (TMP) ligand effectively prevents dimerization.[7] The lithium chloride molecule is not merely a salt additive but is integral to the monomeric structure, bridging the magnesium amide complex.[7]

Coordination Environment

The magnesium atom in the crystal structure is tetrahedrally coordinated. It is bound to:

-

The nitrogen atom of the TMP ligand.

-

Two chloride ions.

-

A molecule of tetrahydrofuran (B95107) (THF) as a coordinating solvent.

Some studies have also suggested a trigonal planar geometry at the magnesium center, which is believed to contribute to its exceptional reactivity and selectivity.[8]

Quantitative Crystallographic Data

Specific bond lengths and angles are crucial for a precise understanding of the molecule's geometry. While the exact values for this compound·LiCl require access to its Crystallographic Information File (CIF), Table 2 presents typical bond lengths for related Li-Cl and Mg-Cl compounds as a reference.

| Bond | Typical Length (Å) | Reference |

| Li-Cl | 2.34 - 2.57 | [9] |

| Mg-Cl | 2.47 - 2.53 | [9] |

Solution-Phase Structure

Understanding the structure of this compound·LiCl in solution is paramount, as this is the medium in which most of its reactions are performed.

Monomeric Persistence

Diffusion-Ordered Spectroscopy (DOSY) NMR studies conducted in deuterated tetrahydrofuran (THF-d8) have demonstrated that the monomeric structure observed in the solid state is largely retained in solution.[4][10] This finding is significant as it suggests that the reactive species in solution is not an ill-defined aggregate but a well-defined monomeric unit.

Solvent Dynamics and Reactivity

While the core monomeric structure persists, there is evidence to suggest that the coordinated THF molecule can dissociate from the magnesium atom in solution.[7] This dissociation exposes a vacant coordination site on the magnesium, leading to a more reactive species that is primed for deprotonation reactions.[7]

Quantitative DOSY NMR Data

The diffusion coefficient (D) is a key parameter obtained from DOSY NMR experiments that relates to the size and shape of a molecule in solution. Table 3 outlines the expected and observed diffusion coefficients for a molecule of this size, though specific experimental values for this compound·LiCl require further literature investigation.

| Parameter | Description | Typical Value Range |

| Diffusion Coefficient (D) | A measure of the translational motion of molecules in solution. | 1 x 10⁻¹⁰ to 1 x 10⁻⁹ m²/s for small molecules |

Experimental Protocols

Synthesis of this compound·LiCl

A detailed and verified procedure for the preparation of this compound·LiCl is available in the literature.[11]

Materials:

-

iPrMgCl·LiCl solution in THF

-

2,2,6,6-tetramethylpiperidine (TMP-H)

-

Anhydrous THF

-

Schlenk flask and other standard inert atmosphere glassware

Procedure:

-

A dried and nitrogen-flushed Schlenk flask is charged with a solution of iPrMgCl·LiCl in THF.

-

2,2,6,6-tetramethylpiperidine is added dropwise to the stirred solution at a controlled temperature.

-

The reaction mixture is stirred until the evolution of propane (B168953) gas ceases, typically for 24-48 hours.

-

The concentration of the resulting this compound·LiCl solution is determined by titration before use.

X-ray Crystallography

The following is a general protocol for obtaining the crystal structure of an air- and moisture-sensitive compound like this compound·LiCl.

Protocol:

-

Crystallization: Single crystals are typically grown by slow cooling of a saturated solution of this compound·LiCl in a suitable solvent system (e.g., THF/hexane) under an inert atmosphere.

-

Crystal Mounting: A suitable crystal is selected under a microscope in a glovebox and coated with a cryoprotectant (e.g., paratone-N oil). The crystal is then mounted on a cryoloop.

-

Data Collection: The mounted crystal is placed on a diffractometer equipped with a cryosystem (typically cooled to 100-150 K). X-ray diffraction data are collected using a suitable radiation source (e.g., Mo Kα) and a detector (e.g., CCD or CMOS).

-

Structure Solution and Refinement: The collected diffraction data are processed, and the crystal structure is solved using direct methods and refined using full-matrix least-squares procedures.

DOSY NMR Spectroscopy

The following is a general protocol for conducting a DOSY NMR experiment to determine the solution-state structure of this compound·LiCl.

Protocol:

-

Sample Preparation: A solution of this compound·LiCl is prepared in an appropriate deuterated solvent (e.g., THF-d8) inside a glovebox and sealed in an NMR tube.

-

Instrument Setup: The experiment is performed on a high-field NMR spectrometer equipped with a pulsed-field gradient probe.

-

Parameter Optimization: Key experimental parameters such as the duration of the gradient pulses (δ) and the diffusion time (Δ) are optimized to ensure adequate signal attenuation for accurate diffusion coefficient measurement.

-

Data Acquisition: A series of 1D NMR spectra are acquired with increasing gradient strengths.

-

Data Processing: The data is processed using specialized software to generate a 2D DOSY spectrum, which correlates chemical shifts with diffusion coefficients. The diffusion coefficients are calculated by fitting the signal decay to the Stejskal-Tanner equation.

Visualizations

Molecular Structure of this compound·LiCl

Caption: Proposed coordination environment of this compound·LiCl.

Experimental Workflow for Structure Determination

References

- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 2. zhou.apm.ac.cn [zhou.apm.ac.cn]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Solution Structure of Turbo-Hauser Base this compound⋅LiCl in [D8 ]THF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 6. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 7. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 8. researchgate.net [researchgate.net]

- 9. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 10. kmt.vander-lingen.nl [kmt.vander-lingen.nl]

- 11. Solution Structure of Turbo-Hauser Base this compound⋅LiCl in [D8 ]THF. | Semantic Scholar [semanticscholar.org]

The Deprotonation Mechanism of TMP-MgCl·LiCl: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The regioselective functionalization of aromatic and heteroaromatic compounds is a cornerstone of modern organic synthesis, particularly in the development of novel pharmaceuticals and functional materials. Traditional methods often rely on organolithium reagents, which, despite their high reactivity, suffer from poor functional group tolerance and require cryogenic temperatures. The development of mixed magnesium/lithium amide bases, specifically 2,2,6,6-tetramethylpiperidinylmagnesium chloride lithium chloride complex (TMP-MgCl·LiCl), often referred to as a "Knochel-Hauser Base," has revolutionized this field.[1][2] This guide provides a comprehensive overview of the deprotonation mechanism of TMP-MgCl·LiCl, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.

Core Mechanism of Deprotonation

The enhanced reactivity and solubility of TMP-MgCl·LiCl compared to its lithium-free counterpart are attributed to the presence of lithium chloride.[3][4] LiCl plays a crucial role in breaking down the polymeric aggregates of the magnesium amide, which are poorly soluble and less reactive, into smaller, more active species in ethereal solvents like tetrahydrofuran (B95107) (THF).[2][4]

The Active Deprotonating Species:

Spectroscopic studies, including Diffusion-Ordered NMR Spectroscopy (DOSY), and X-ray crystallography have shed light on the structure of the active species in solution.[2][5][6] In THF, TMP-MgCl·LiCl is believed to exist primarily as monomeric or dimeric complexes. The high steric hindrance of the 2,2,6,6-tetramethylpiperidide (TMP) ligand disfavors the formation of higher-order aggregates.[2] The monomeric contact ion pair (CIP) is considered a highly reactive species.[2]

Caption: Proposed monomeric and dimeric structures of TMP-MgCl·LiCl in solution.

The Deprotonation Step and the Role of Complex Induced Proximity Effect (CIPE):

The deprotonation of an aromatic or heteroaromatic substrate (Ar-H) by TMP-MgCl·LiCl is believed to proceed through a "Complex Induced Proximity Effect" (CIPE).[2] This model posits that the magnesium center of the TMP-MgCl·LiCl complex coordinates to a Lewis basic functional group on the substrate. This pre-coordination brings the highly basic TMP ligand into close proximity to the ortho-proton, facilitating its abstraction. This directed metalation ensures high regioselectivity.

Caption: Schematic representation of the CIPE mechanism in TMP-MgCl·LiCl mediated deprotonation.

Quantitative Data on Deprotonation Reactions

The following tables summarize the reaction conditions and yields for the deprotonation of various aromatic and heteroaromatic substrates using TMP-MgCl·LiCl, followed by trapping with an electrophile.

Table 1: Deprotonation of Functionalized Arenes

| Entry | Substrate | Electrophile (E+) | Product | Conditions | Yield (%) | Reference |

| 1 | Ethyl benzoate | I₂ | Ethyl 2-iodobenzoate | 25 °C, 30 min | 95 | [3] |

| 2 | Benzotrifluoride | I₂ | 2-Iodobenzotrifluoride | 25 °C, 2 h | 85 | |

| 3 | 1,3-Dichlorobenzene | I₂ | 1,3-Dichloro-2-iodobenzene | 25 °C, 1 h | 92 | |

| 4 | Anisole | Allyl-Br | 2-Allylanisole | 25 °C, 1 h | 88 | |

| 5 | N,N-Diisopropylbenzamide | I₂ | 2-Iodo-N,N-diisopropylbenzamide | 25 °C, 0.5 h | 96 |

Table 2: Deprotonation of Heteroarenes

| Entry | Substrate | Electrophile (E+) | Product | Conditions | Yield (%) | Reference |

| 1 | Pyridine | PhCHO | 2-(Hydroxy(phenyl)methyl)pyridine | 25 °C, 1 h | 89 | |

| 2 | Thiophene | I₂ | 2-Iodothiophene | -20 °C, 1 h | 94 | |

| 3 | Furan | I₂ | 2-Iodofuran | -20 °C, 1 h | 91 | |

| 4 | Isoquinoline | I₂ | 1-Iodoisoquinoline | 25 °C, 2 h | 93 | |

| 5 | Pyrimidine | I₂ | 2-Iodopyrimidine | -50 °C, 0.5 h | 85 |

Experimental Protocols

General Procedure for the Preparation of TMP-MgCl·LiCl (Knochel-Hauser Base)

This protocol is adapted from Organic Syntheses.[3]

Materials:

-

i-PrMgCl·LiCl (1.3 M in THF)

-

Anhydrous THF

Procedure:

-

To a flame-dried, argon-flushed round-bottom flask equipped with a magnetic stir bar and a rubber septum, add i-PrMgCl·LiCl (1.05 equiv) via syringe.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add freshly distilled 2,2,6,6-tetramethylpiperidine (1.0 equiv) dropwise via syringe.

-

After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1 hour.

-

The resulting solution of TMP-MgCl·LiCl is ready for use. The concentration can be determined by titration.

Caption: Flowchart for the synthesis of TMP-MgCl·LiCl.

General Procedure for the Magnesiation of an Arene and Trapping with an Electrophile

Materials:

-

Aromatic or heteroaromatic substrate

-

TMP-MgCl·LiCl solution in THF

-

Electrophile (e.g., I₂, PhCHO, Allyl-Br)

-

Anhydrous THF

-

Saturated aqueous NH₄Cl solution

-

Organic solvent for extraction (e.g., Et₂O, EtOAc)

Procedure:

-

To a flame-dried, argon-flushed round-bottom flask, add the aromatic or heteroaromatic substrate (1.0 equiv) and dissolve it in anhydrous THF.

-

Cool the solution to the desired temperature (typically between -50 °C and 25 °C).

-

Slowly add the TMP-MgCl·LiCl solution (1.1-1.5 equiv) dropwise.

-

Stir the reaction mixture at this temperature for the specified time (typically 0.5-2 hours). Reaction progress can be monitored by GC analysis of quenched aliquots.

-

Cool the reaction mixture (if not already cold) and add the electrophile (1.2-1.5 equiv) dropwise.

-

Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with an organic solvent.

-

Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Conclusion

TMP-MgCl·LiCl has emerged as a powerful and versatile reagent for the regioselective deprotonation of a wide array of functionalized aromatic and heteroaromatic compounds. The key to its enhanced reactivity lies in the presence of LiCl, which prevents the formation of unreactive aggregates and promotes the formation of highly active monomeric or dimeric species. The deprotonation proceeds via a Complex Induced Proximity Effect (CIPE), ensuring excellent regioselectivity. The high functional group tolerance and milder reaction conditions compared to traditional organolithium bases make TMP-MgCl·LiCl an invaluable tool for synthetic chemists in academia and industry, particularly in the synthesis of complex molecules for drug discovery and materials science. Further computational studies are warranted to provide a more detailed picture of the transition state of the deprotonation event.

References

- 1. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 2. Turbo-Hauser bases - Wikipedia [en.wikipedia.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Solution Structure of Turbo-Hauser Base TMPMgCl⋅LiCl in [D8 ]THF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Solution Structure of Turbo-Hauser Base this compound⋅LiCl in [D8 ]THF. | Semantic Scholar [semanticscholar.org]

The Unseen Hand in Modern Synthesis: A Technical Guide to TMPMgCl as a Non-Nucleophilic Base

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the intricate world of organic synthesis, the precise and selective formation of carbon-carbon and carbon-heteroatom bonds is paramount. This technical guide delves into the core utility of 2,2,6,6-tetramethylpiperidinylmagnesium chloride lithium chloride complex (TMPMgCl·LiCl), a powerful non-nucleophilic base that has revolutionized the regioselective functionalization of aromatic and heteroaromatic compounds. Often referred to as a Knochel-Hauser Base, this reagent exhibits exceptional functional group tolerance, enhanced reactivity, and solubility, making it an indispensable tool in the synthesis of complex molecules, particularly within the pharmaceutical and materials science sectors. This document provides an in-depth analysis of its properties, applications, and detailed experimental protocols, supplemented with quantitative data and visual diagrams to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.

Introduction

Directed ortho-metalation (DoM) is a cornerstone of modern synthetic strategy, enabling the direct functionalization of C-H bonds adjacent to a directing metalation group (DMG). While organolithium reagents have traditionally dominated this field, their high reactivity often leads to a lack of chemoselectivity and functional group compatibility. Magnesium-based reagents, in contrast, offer a milder and more selective alternative. The development of this compound·LiCl has significantly expanded the scope of magnesiation reactions, providing a highly effective and versatile tool for deprotonation.[1][2]

The enhanced reactivity and solubility of this compound·LiCl are attributed to the presence of lithium chloride, which breaks down oligomeric aggregates of the magnesium amide, leading to more reactive monomeric species in solution.[2][3] This unique characteristic, combined with the steric hindrance of the 2,2,6,6-tetramethylpiperidyl (TMP) group that prevents nucleophilic addition, allows for clean and efficient deprotonation of a wide array of substrates, even those bearing sensitive functional groups.[1][2]

Physicochemical Properties

The utility of this compound·LiCl as a non-nucleophilic base is rooted in the properties of its parent amine, 2,2,6,6-tetramethylpiperidine (B32323) (TMPH).

| Property | Value | Reference |

| Molecular Formula (this compound·LiCl) | C₉H₁₈Cl₂LiMgN | [4] |

| Molecular Weight (this compound·LiCl) | 242.40 g/mol | [4] |

| Appearance | Colorless to yellow liquid (as a solution in THF/toluene) | [5] |

| pKa of Conjugate Acid (TMPH₂⁺) | 11.07 (at 25 °C) | [5][6][7] |

The relatively high pKa of the conjugate acid of TMPH indicates the strong basicity of the corresponding amide, making it capable of deprotonating a wide range of C-H bonds.

Applications in Regioselective Magnesiation

This compound·LiCl has proven to be a superior reagent for the regioselective deprotonation of a diverse range of aromatic and heteroaromatic systems. The following tables summarize its application with various substrates, highlighting the reaction conditions and yields of the subsequent functionalization.

Magnesiation of Heterocycles

| Substrate | Electrophile | Product | Yield (%) | Reference |

| 2,4-dimethoxypyrimidine | I₂ | 2,4-dimethoxy-6-iodopyrimidine | - | [8] |

| 2,4-dimethoxypyrimidine | PhCHO | 2,4-dimethoxy-6-(hydroxy(phenyl)methyl)pyrimidine | - | [8] |

| 2,4-bis(methylthio)pyrimidine | I₂ | 2,4-bis(methylthio)-6-iodopyrimidine | 81 | [8] |

| 2,4-bis(methylthio)pyrimidine | PhCOCl (after CuCN·2LiCl transmetalation) | (2,4-bis(methylthio)pyrimidin-6-yl)(phenyl)methanone | 76 | [8] |

| 2-chlorothiophene | DMF | 5-chloro-2-thiophenecarbaldehyde | 79 | [9] |

| 3-bromopyridine | DMF | 3-bromo-2-pyridinecarboxaldehyde | - | [9] |

| 2,5-dichlorothiophene | Various | Fully functionalized thiophenes | - |

Magnesiation of Arenes

| Substrate | Electrophile | Product | Yield (%) | Reference |

| Ethyl-3-chlorobenzoate | - | 2-magnesiated intermediate | - | [3] |

| 2-phenylpyridine | - | ortho-magnesiated phenyl ring | - | |

| Ethyl benzoate | Boc₂O | tert-butyl ethyl 2-carboxylate-1-oate | - | [1] |

Experimental Protocols

A. Preparation of this compound·LiCl (Knochel-Hauser Base)

This protocol is adapted from Organic Syntheses.[1]

Materials:

-

Isopropylmagnesium chloride lithium chloride complex (iPrMgCl·LiCl) solution in THF

-

2,2,6,6-Tetramethylpiperidine (TMPH)

-

Anhydrous THF

-

Anhydrous diethyl ether

-

Saturated aqueous NH₄Cl solution

-

Benzoic acid (for titration)

-

(4-phenylazo)diphenylamine (indicator)

Equipment:

-

Dried and nitrogen-flushed Schlenk flask

-

Magnetic stirrer

-

Syringes

-

Rubber septum

Procedure:

-

To a dried and nitrogen-flushed Schlenk flask, add iPrMgCl·LiCl solution in THF.

-

Slowly add 2,2,6,6-tetramethylpiperidine dropwise via syringe at room temperature.

-

Stir the resulting mixture at room temperature until gas evolution ceases (typically 24-48 hours).

-

The concentration of the prepared this compound·LiCl solution should be determined by titration against a standard solution of benzoic acid using (4-phenylazo)diphenylamine as an indicator. The color change from orange to dark violet indicates the endpoint.[1]

-

Alternatively, the completion of the reaction can be verified by quenching an aliquot with benzaldehyde (B42025) and analyzing for the absence of the Grignard reagent's addition product by GC/MS.[1]

-

The prepared base can be stored at room temperature under a nitrogen atmosphere for several months without significant loss of activity.[1]

B. General Procedure for Magnesiation and Electrophilic Quench

This protocol provides a general workflow for the deprotonation of an aromatic or heteroaromatic substrate and subsequent reaction with an electrophile.[9][10]

Procedure:

-

To a dried and nitrogen-flushed Schlenk flask containing the substrate dissolved in anhydrous THF, add the prepared this compound·LiCl solution (typically 1.1-1.5 equivalents) dropwise at the appropriate temperature (ranging from -78 °C to room temperature, depending on the substrate).

-

Stir the reaction mixture for a specified time (from minutes to hours) to ensure complete deprotonation. Reaction progress can be monitored by quenching aliquots with an electrophile (e.g., I₂) and analyzing by GC or TLC.

-

Cool the reaction mixture to the desired temperature and add a solution of the electrophile in anhydrous THF.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Quench the reaction by adding a saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or other suitable methods.

Signaling Pathways and Experimental Workflows

To visually represent the processes described, the following diagrams have been generated using the DOT language.

Caption: General mechanism of deprotonation using this compound·LiCl.

Caption: A typical experimental workflow for magnesiation.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 2,2,6,6-Tetramethylpiperidine | C9H19N | CID 13035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Solution Structure of Turbo-Hauser Base this compound⋅LiCl in [D8 ]THF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2,2,6,6-四甲基哌啶基氯化镁氯化锂复合物 溶液 1.0 M in THF | Sigma-Aldrich [sigmaaldrich.com]

- 5. 2,2,6,6-Tetramethylpiperidine | 768-66-1 [chemicalbook.com]

- 6. 2,2,6,6-Tetramethylpiperidine CAS#: 768-66-1 [m.chemicalbook.com]

- 7. 2,2,6,6-Tetramethylpiperidine - Wikipedia [en.wikipedia.org]

- 8. Regio- and chemoselective magnesiation of protected uracils and thiouracils using this compound·LiCl and TMP2Mg·2LiCl - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. asynt.com [asynt.com]

- 10. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

The Advent of Knöchel-Hauser Bases: A Paradigm Shift in Directed Metalation

An in-depth guide to the discovery, history, and application of TMPMgCl·LiCl and related mixed-metal amide bases for researchers, scientists, and drug development professionals.

The development of Knöchel-Hauser bases, a class of highly efficient and functional-group-tolerant metalating agents, represents a significant milestone in modern organometallic chemistry. These reagents, particularly the archetypal this compound·LiCl, have revolutionized the synthesis of complex aromatic and heteroaromatic compounds, providing a powerful tool for late-stage functionalization in drug discovery and materials science. This technical guide delves into the historical context of their discovery, details the experimental protocols for their preparation and use, presents quantitative data on their performance, and illustrates the underlying chemical principles.

Discovery and Historical Context

The journey to the development of Knöchel-Hauser bases is built upon foundational work in the field of organometallic chemistry, particularly the chemistry of Grignard reagents and lithium amides.

From Hauser Bases to "Turbo" Systems

The precursors to Knöchel-Hauser bases are the so-called Hauser bases , which are magnesium amides of the type R₂NMgX. First described by Hauser and Walker in 1947, these reagents were known for their utility in deprotonation reactions. However, their application was often hampered by low solubility in common organic solvents and the formation of unreactive aggregates, which necessitated the use of large excesses of the base.

A major breakthrough came from the laboratory of Professor Paul Knöchel with the development of "Turbo-Grignard" reagents (e.g., i-PrMgCl·LiCl) in 2004. Knöchel's group discovered that the addition of stoichiometric amounts of lithium chloride (LiCl) to Grignard reagents dramatically increased their reactivity and solubility. The prevailing hypothesis is that LiCl breaks up the polymeric aggregates of the organomagnesium species, leading to smaller, more reactive entities.

The Emergence of Knöchel-Hauser Bases

Leveraging the "turbo" concept, the Knöchel group extended this principle to magnesium amide bases. In a seminal 2006 publication in Angewandte Chemie, Arkady Krasovskiy, Valeria Krasovskaya, and Paul Knöchel introduced mixed Mg/Li amides of the type R₂NMgCl·LiCl. These reagents, now widely known as Knöchel-Hauser bases or Turbo-Hauser bases , exhibited exceptional kinetic basicity, excellent regioselectivity, and a high tolerance for sensitive functional groups.

The most prominent member of this class is 2,2,6,6-tetramethylpiperidylmagnesium chloride-lithium chloride complex (this compound·LiCl). This base proved to be highly effective for the directed metalation of a wide array of functionalized aromatic and heteroaromatic compounds at practical temperatures, a significant advantage over traditional organolithium reagents that often require cryogenic conditions and show lower chemoselectivity.

Core Chemistry and Mechanism

Knöchel-Hauser bases are primarily employed for the regioselective deprotonation (metalation) of C-H bonds in aromatic and heteroaromatic systems. This process is typically directed by a coordinating functional group on the substrate, known as a Directed Metalation Group (DMG).

The generally accepted mechanism for directed ortho-metalation involves the following steps:

-

Coordination: The Knöchel-Hauser base coordinates to the DMG on the aromatic substrate.

-

Deprotonation: This coordination brings the highly basic amide into close proximity to the ortho-proton, facilitating its abstraction and the formation of a stable arylmagnesium intermediate.

-

Electrophilic Quench: The resulting organomagnesium species can then be trapped with a variety of electrophiles to introduce a new functional group at the metalated position.

The presence of LiCl is crucial for the high reactivity and solubility of the base, preventing aggregation and enhancing its kinetic basicity.

Experimental Protocols

The following are detailed methodologies for the preparation and application of the archetypal Knöchel-Hauser base, this compound·LiCl.

Preparation of this compound·LiCl (1.2 M in THF)

This protocol is adapted from a PhD thesis from the Knöchel group.

Materials:

-

Isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl, commercial solution in THF)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Standard Schlenk line equipment

Procedure:

-

To a dry, argon-flushed Schlenk flask equipped with a magnetic stirrer, add i-PrMgCl·LiCl solution (e.g., 792 mL of a 1.2 M solution in THF, 950 mmol).

-

Slowly add 2,2,6,6-tetramethylpiperidine (141.3 g, 1.00 mol) dropwise via syringe over approximately 5 minutes.

-

Stir the resulting mixture at room temperature until the evolution of propane (B168953) gas ceases (typically 24-48 hours).

-

The concentration of the resulting this compound·LiCl solution can be determined by titration. The solution is typically stable for several months when stored under an inert atmosphere.

General Procedure for Directed Magnesiation and Electrophilic Quench

This is a general procedure for the application of this compound·LiCl in a directed metalation reaction.

Materials:

-

Aromatic or heteroaromatic substrate

-

This compound·LiCl solution in THF

-

Electrophile (e.g., iodine, benzaldehyde, allyl bromide)

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

Dissolve the substrate (1.0 equiv) in anhydrous THF in a dry, argon-flushed Schlenk flask.

-

Cool the solution to the desired temperature (typically between -20 °C and room temperature).

-

Add the this compound·LiCl solution (1.1 equiv) dropwise to the cooled solution.

-

Stir the reaction mixture for the specified time (e.g., 0.5 to 2 hours) to allow for complete metalation.

-

Add the electrophile (1.2 equiv) to the reaction mixture and continue stirring, allowing the mixture to warm to room temperature.

-

Quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify by flash column chromatography.

Quantitative Data and Applications

Knöchel-Hauser bases have demonstrated remarkable efficacy in the metalation of a diverse range of substrates, including those bearing sensitive functional groups such as esters, nitriles, and even aldehydes.

Magnesiation of Functionalized Arenes

The following table summarizes the yields for the magnesiation of various functionalized arenes using this compound·LiCl, followed by quenching with an electrophile.

| Substrate | Directing Group (DMG) | Electrophile (E+) | Product | Yield (%) | Reference |

| Ethyl benzoate | -CO₂Et | I₂ | Ethyl 2-iodobenzoate | 92 | |

| Benzonitrile | -CN | Allyl bromide | 2-Allylbenzonitrile | 85 | |

| N,N-Diethylbenzamide | -CONEt₂ | PhCHO | 2-(Hydroxy(phenyl)methyl)-N,N-diethylbenzamide | 89 | |

| Anisole | -OMe | I₂ | 2-Iodoanisole | 81 |

Magnesiation of Heterocycles

Knöchel-Hauser bases are particularly effective for the functionalization of electron-deficient and sensitive heterocyclic systems.

| Substrate | Electrophile (E+) | Product | Yield (%) | Reference |

| Pyridine | I₂ | 2-Iodopyridine | 88 | |

| 2-Chloropyridine | PhCHO | 2-Chloro-3-(hydroxy(phenyl)methyl)pyridine | 85 | |

| Thiophene | I₂ | 2-Iodothiophene | 95 | |

| Pyrimidine | I₂ | 2-Iodopyrimidine | 84 | |

| 2,5-Dichlorothiophene | I₂ | 2,5-Dichloro-3-iodothiophene | 86 |

Conclusion and Outlook

The discovery of Knöchel-Hauser bases has profoundly impacted the field of organic synthesis. By providing a highly effective, selective, and functional-group-tolerant method for C-H activation, these reagents have enabled the construction of complex molecular architectures that were previously difficult to access. The principles behind their enhanced reactivity, rooted in the use of lithium chloride to modulate the structure and reactivity of organomagnesium compounds, continue to inspire the development of new and improved synthetic methodologies. For professionals in drug development and materials science, Knöchel-Hauser bases offer a robust and versatile platform for the late-stage functionalization of lead compounds and the synthesis of novel functional materials. Future research in this area will likely focus on expanding the scope of these reagents, developing catalytic versions, and further elucidating the intricate solution structures that govern their remarkable reactivity.

The Solubility of (2,2,6,6-Tetramethylpiperidinyl)magnesium Chloride (TMPMgCl) in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of (2,2,6,6-tetramethylpiperidinyl)magnesium chloride (TMPMgCl), a non-nucleophilic base of significant utility in modern organic synthesis. The document elucidates the critical role of lithium chloride (LiCl) in enhancing the solubility and reactivity of this reagent, presents quantitative solubility data, and details experimental protocols for its characterization.

The Challenge of Solubility with Hauser Bases

(2,2,6,6-Tetramethylpiperidinyl)magnesium chloride, a member of the Hauser bases (R₂NMgX) family, is a powerful tool for the regioselective deprotonation of aromatic and heteroaromatic substrates. However, the utility of early Hauser bases was hampered by their limited solubility in common organic solvents.[1] This poor solubility often necessitated the use of large excesses of the reagent to achieve complete conversion, which is undesirable in many synthetic applications, particularly in process development and scale-up.[1]

The "Turbo" Effect: Lithium Chloride as a Solubility Enhancer

A significant breakthrough in the application of this compound was the discovery that the addition of lithium chloride dramatically increases its solubility and reactivity.[1] This combination, often referred to as a "Turbo-Hauser base" or "Turbo Grignard," has become an indispensable reagent in contemporary organic chemistry.[2]

The presence of LiCl disrupts the formation of dimeric or higher-order aggregates of the magnesium amide, which are responsible for its low solubility.[3] By coordinating to the magnesium center, LiCl promotes the formation of a monomeric species that is significantly more soluble in ethereal solvents.[2][3]

Figure 1. The role of LiCl in the solubilization of this compound.

Quantitative Solubility Data

The enhancement in solubility upon the addition of LiCl is substantial. The following table summarizes the available quantitative data for this compound·LiCl in common organic solvents.

| Reagent | Solvent System | Reported Solubility (M) | Reference |

| This compound·LiCl | Tetrahydrofuran (THF) | > 1.5 | [3] |

| This compound·LiCl | THF / Toluene (1:1) | 1.5 - 2.0 | [3] |

| Typical RMgX | Tetrahydrofuran (THF) | < 0.3 | [3] |

Experimental Protocol: Determination of this compound·LiCl Concentration

To accurately utilize this compound·LiCl solutions, it is crucial to determine their precise concentration. Titration is a common and reliable method for this purpose. The following protocol is a representative example based on established methods for titrating organometallic reagents.

Principle: A known volume of the this compound·LiCl solution is titrated with a standardized solution of a protic compound, such as 2-butanol (B46777), in the presence of an indicator. The endpoint is signaled by a distinct color change.

Materials:

-

This compound·LiCl solution in THF/toluene

-

Anhydrous 2-butanol

-

Anhydrous Tetrahydrofuran (THF)

-

1,10-phenanthroline (indicator)

-

Dry, nitrogen-flushed glassware (burette, flasks, syringes)

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Preparation of the Titrant: Prepare a standardized solution of 2-butanol in anhydrous THF (e.g., 1.0 M).

-

Setup: Assemble the titration apparatus under an inert atmosphere. A small, dry flask equipped with a magnetic stir bar is charged with a crystal of 1,10-phenanthroline.

-

Analyte Addition: Add a precise volume (e.g., 1.0 mL) of the this compound·LiCl solution to the flask via a calibrated syringe. The solution should develop a characteristic color due to the complexation of the Grignard reagent with the indicator.

-

Titration: Titrate the this compound·LiCl solution with the standardized 2-butanol solution. The titrant should be added dropwise with vigorous stirring.

-

Endpoint: The endpoint is reached when the color of the solution disappears and is no longer regenerated upon standing for one minute.

-

Calculation: The molarity of the this compound·LiCl solution is calculated using the formula: Molarity (this compound·LiCl) = [Molarity (2-butanol) x Volume (2-butanol)] / Volume (this compound·LiCl)

References

- 1. Concentration determination of methyl magnesium chloride and other Grignard reagents by potentiometric titration with in-line characterization of reaction species by FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. researchgate.net [researchgate.net]

The Role of Lithium Chloride in the Reactivity of TMPMgCl: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The addition of lithium chloride (LiCl) to 2,2,6,6-tetramethylpiperidide magnesium chloride (TMPMgCl) dramatically enhances its reactivity and utility as a non-nucleophilic base in organic synthesis. This complex, often referred to as a Knochel-Hauser base, offers superior performance in the regioselective metalation of a wide range of aromatic and heteroaromatic compounds, particularly those bearing sensitive functional groups. This guide provides a comprehensive overview of the critical role of LiCl, detailing its impact on the structure and reactivity of this compound, and offers quantitative data, experimental protocols, and mechanistic insights to facilitate its application in research and development.

Introduction

Directed ortho-metalation is a powerful strategy for the functionalization of aromatic and heteroaromatic systems. While organolithium reagents have traditionally been employed for this purpose, their high reactivity often leads to a lack of chemoselectivity and functional group tolerance. Magnesium amide bases, such as this compound, offer a milder alternative but are often hampered by poor solubility and low reactivity due to the formation of inactive aggregates. The introduction of LiCl as an additive overcomes these limitations, creating a highly effective and versatile reagent, this compound·LiCl.[1][2] This "turbo-Hauser base" has become an indispensable tool for chemists, enabling the synthesis of complex polyfunctionalized molecules under mild conditions.[3]

The Core Function of Lithium Chloride: From Aggregates to Active Monomers

The primary role of LiCl is to break down the polymeric aggregates of this compound that are prevalent in ethereal solvents like tetrahydrofuran (B95107) (THF). In the absence of LiCl, these magnesium amides exist as poorly soluble oligomers, which significantly reduces their kinetic basicity and accessibility for reaction.

The addition of LiCl leads to the formation of a soluble, monomeric contact ion pair, this compound·LiCl.[2] This structural change is the cornerstone of the enhanced reactivity observed with this reagent. The monomeric species is significantly more kinetically active, allowing for efficient deprotonation of a wide array of substrates that are unreactive towards the LiCl-free counterpart.[4]

Structural Elucidation

Modern analytical techniques, particularly Diffusion-Ordered NMR Spectroscopy (DOSY), have been instrumental in elucidating the solution-state structure of this compound·LiCl. These studies have confirmed that the solid-state monomeric structure is largely retained in THF solution, providing a structural basis for its enhanced reactivity.[5]

Quantitative Impact on Reactivity: A Comparative Analysis

The presence of LiCl has a profound and quantifiable impact on the efficiency of metalation reactions. While comprehensive side-by-side comparisons under identical conditions are not always explicitly detailed in the literature, the evidence overwhelmingly points to the superior performance of this compound·LiCl. In many cases, reactions that fail to proceed with this compound afford high yields with the LiCl complex.

| Substrate | Reagent | Conditions | Product Yield (%) | Reference |

| Ethyl 3-chlorobenzoate | iPr₂NMgCl·LiCl | THF, -10 °C, 1 h | No reaction | [2] |

| Ethyl 3-chlorobenzoate | This compound·LiCl | THF, -10 °C, 1 h | High Yield (Specific value not stated) | [2] |

| Isoquinoline | iPr₂NMgCl·LiCl (2 equiv) | THF, 25 °C, 12 h | Comparable to this compound·LiCl | [2] |

| Isoquinoline | This compound·LiCl (1.1 equiv) | THF, 25 °C, 2 h | High Yield (Specific value not stated) | [2] |

| 2,6-dichloropyridine | This compound·LiCl | THF, 25 °C | 92% | [6] |

| 4,6-dichloro-2-(methylthio)pyrimidine | This compound·LiCl | THF, -10 °C | High Yield (Specific value not stated) | [6] |

| 4-phenylpyridine (with BF₃·OEt₂) | This compound·LiCl | THF, -40 °C, 10 min | 70% (after Negishi coupling) | [6] |

Table 1: Comparison of Reactivity and Selected Reaction Yields with this compound·LiCl.

Mechanistic Insights: The Complex-Induced Proximity Effect (CIPE)

The high regioselectivity observed in metalations with this compound·LiCl is rationalized by the "Complex-Induced Proximity Effect" (CIPE). This model posits that the reaction proceeds through a pre-coordination step where the magnesium center of the this compound·LiCl complex coordinates to a Lewis basic functional group (directing group) on the substrate. This brings the sterically hindered but highly basic TMP amide in close proximity to the ortho-proton, facilitating its abstraction.

Caption: Complex-Induced Proximity Effect (CIPE) Mechanism.

Experimental Protocols

Preparation of this compound·LiCl (ca. 1.0 M in THF)[5]

Materials:

-

Anhydrous LiCl (dried under high vacuum at 150 °C for 5 h)

-

Isopropylmagnesium chloride (iPrMgCl) solution in THF (commercially available, titrated before use)

-

2,2,6,6-Tetramethylpiperidine (TMP-H), distilled from CaH₂

Procedure:

-

To a flame-dried, argon-purged Schlenk flask, add anhydrous LiCl (1.05 equiv).

-

Add THF and stir until the LiCl is dissolved.

-

Cool the solution to 0 °C and add the iPrMgCl solution in THF (1.0 equiv) dropwise.

-

Stir the resulting solution at room temperature for 1 hour to form iPrMgCl·LiCl.

-

Cool the solution to 0 °C and add TMP-H (1.0 equiv) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 24-48 hours. The evolution of isopropane gas will be observed.

-

The concentration of the resulting this compound·LiCl solution should be determined by titration prior to use.

Caption: Workflow for the preparation of this compound·LiCl.

General Procedure for the Magnesiation of a Heteroaromatic Substrate[8]

Materials:

-

Heteroaromatic substrate

-

This compound·LiCl solution in THF

-

Electrophile

-

Anhydrous THF

Procedure:

-

To a flame-dried, argon-purged Schlenk flask, add the heteroaromatic substrate (1.0 equiv).

-

Dissolve the substrate in anhydrous THF.

-

Cool the solution to the desired temperature (typically between -78 °C and 25 °C).

-

Add the this compound·LiCl solution (1.1-1.5 equiv) dropwise.

-

Stir the reaction mixture at this temperature for the specified time (typically 0.5-4 h). The progress of the metalation can be monitored by quenching aliquots with a suitable electrophile (e.g., I₂) and analyzing by GC-MS or TLC.

-

Once the metalation is complete, add the electrophile (1.2-2.0 equiv) at the same or a slightly higher temperature.

-

Allow the reaction to proceed to completion.

-

Quench the reaction with a saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography, distillation, or recrystallization.

The Role of Lewis Acid Additives

The reactivity and regioselectivity of this compound·LiCl can be further modulated by the addition of other Lewis acids, most notably BF₃·OEt₂.[6] This combination can lead to a "frustrated Lewis pair" scenario, where the bulky TMP base and the Lewis acid cannot form a classical adduct. This interaction can activate the substrate towards deprotonation and, in many cases, lead to a complete switch in regioselectivity compared to using this compound·LiCl alone.[6] For example, the metalation of 3-fluoropyridine (B146971) with this compound·LiCl alone occurs at the C-2 position, whereas in the presence of BF₃·OEt₂, metalation is directed to the C-4 position.[6]

Conclusion

Lithium chloride is not merely a passive salt additive but a crucial component that fundamentally alters the structure and reactivity of this compound. By disrupting the formation of inactive aggregates and promoting the formation of a highly reactive monomeric species, LiCl transforms a sluggish reagent into a powerful tool for modern organic synthesis. The resulting this compound·LiCl complex offers an exceptional combination of high reactivity, broad functional group tolerance, and predictable regioselectivity, making it an invaluable reagent for researchers, scientists, and drug development professionals engaged in the synthesis of complex, highly functionalized molecules. The continued exploration of this and related mixed-metal reagents promises to further expand the capabilities of synthetic chemists in the years to come.

References

steric hindrance effects of the TMP ligand

An In-depth Technical Guide on the Steric Hindrance Effects of the Tris(2,4,6-trimethoxyphenyl)phosphine (TMPP) Ligand

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(2,4,6-trimethoxyphenyl)phosphine, commonly abbreviated as TTMPP, is a monodentate triarylphosphine ligand distinguished by its exceptional steric bulk and high electron-donating character. These properties are imparted by the nine methoxy (B1213986) groups positioned on the three phenyl rings, which not only increase the electron density at the phosphorus center but also create a sterically crowded environment. This unique combination of steric and electronic properties makes TTMPP a highly effective ligand in various catalytic applications, particularly where the suppression of side reactions or the acceleration of key mechanistic steps is required. Furthermore, its strong Lewis basicity allows it to function as a potent organocatalyst in its own right.[1]

This technical guide provides a comprehensive overview of the steric hindrance effects of the TTMPP ligand. It covers the quantitative measures of its steric bulk, its synthesis, its role in transition metal catalysis and organocatalysis, and detailed experimental protocols for its application.

Quantifying the Steric and Electronic Effects of Phosphine (B1218219) Ligands

The reactivity and selectivity of metal-phosphine complexes are largely governed by the steric and electronic properties of the phosphine ligand. Several parameters have been developed to quantify these effects, allowing for a more rational approach to ligand selection and catalyst design.

Steric Parameters

The primary measure of a phosphine ligand's steric bulk is the Tolman cone angle (θ) . It is defined as the apex angle of a cone, centered 2.28 Å from the phosphorus atom, that encompasses the van der Waals radii of the ligand's substituents. A larger cone angle signifies greater steric hindrance around the phosphorus atom, which can influence the coordination number of the metal center, the rate of ligand association/dissociation, and the accessibility of substrates to the metal.

Another important steric descriptor is the percent buried volume (%Vbur) , which calculates the percentage of the volume of a sphere around the metal atom that is occupied by the ligand. This parameter provides a more nuanced view of the steric environment than the cone angle.

Electronic Parameters

The electronic effect of a phosphine ligand is its ability to donate electron density to the metal center. The Tolman Electronic Parameter (TEP) is determined by measuring the ν(CO) stretching frequency of [Ni(CO)₃(L)] complexes. Stronger electron-donating ligands increase the electron density on the metal, leading to more significant back-bonding into the CO π* orbitals and a lower ν(CO) frequency.

The table below summarizes key steric and electronic parameters for TTMPP in comparison to other common phosphine ligands.

| Ligand | Abbreviation | Tolman Cone Angle (θ) | % Buried Volume (%Vbur) | Tolman Electronic Parameter (TEP) (cm⁻¹) |

| Triphenylphosphine | PPh₃ | 145° | 29.6 | 2068.9 |

| Tri(tert-butyl)phosphine | P(t-Bu)₃ | 182° | 37.9 | 2056.1 |

| Tris(4-methoxyphenyl)phosphine | TMPP | Not widely reported | Not widely reported | Not widely reported |

| Tris(2,4,6-trimethoxyphenyl)phosphine | TTMPP | ~212° (Estimated) | High (Not explicitly calculated) | Very Low (Highly electron-donating) |

Note: The exact Tolman cone angle for TTMPP is not widely cited, but based on its structure, it is estimated to be significantly larger than that of other bulky phosphines. Its highly electron-rich nature, due to nine methoxy groups, results in a very low TEP.

Synthesis and Structure

The synthesis of TTMPP typically follows a standard procedure for preparing triarylphosphines: the reaction of a phosphorus halide with an organometallic reagent.

General Synthesis Workflow

The logical workflow for the synthesis of TTMPP involves the preparation of a Grignard reagent from the corresponding aryl halide, followed by its reaction with phosphorus trichloride.

Caption: General synthesis workflow for TTMPP.

The structure of TTMPP is characterized by a central phosphorus atom bonded to three highly substituted aryl rings. The ortho-methoxy groups on each ring are particularly influential, preventing free rotation of the phenyl groups and creating a well-defined, sterically demanding cone around the phosphorus lone pair.

Steric Effects in Catalysis

The significant steric bulk of the TTMPP ligand plays a crucial role in both its organocatalytic activity and its function as a ligand in transition metal catalysis.

Organocatalysis

TTMPP's high Lewis basicity enables it to act as a potent nucleophilic catalyst. It is particularly effective in reactions involving silylated nucleophiles.[2] The steric hindrance around the phosphorus atom is thought to prevent the catalyst from being deactivated by forming overly stable adducts, while the electron-rich nature enhances its nucleophilicity.

Comparative Catalytic Performance in Cyanosilylation

The steric and electronic advantages of TTMPP are evident when its catalytic performance is compared to less bulky or less electron-rich phosphines in the cyanosilylation of benzaldehyde.[2]

| Catalyst (1 mol%) | Time (min) | Yield (%) |

| TTMPP | 30 | 98 [2] |

| Bu₃P | 30 | 54[2] |

| PPh₃ | 30 | 25[2] |

| TMPP (Tris(4-methoxyphenyl)phosphine) | 30 | 75[2] |

Mechanism of TTMPP-Catalyzed Cyanosilylation

TTMPP catalyzes the addition of trimethylsilyl (B98337) cyanide (TMSCN) to carbonyls by activating the C-Si bond.[2] The phosphine's lone pair attacks the silicon atom of TMSCN, generating a highly reactive cyanide anion and a phosphonium-silyl cation. The cyanide then attacks the carbonyl compound, and the resulting alkoxide is trapped by the silyl (B83357) cation.

Caption: Mechanism of TTMPP-catalyzed cyanosilylation.

Transition Metal Catalysis (e.g., Suzuki-Miyaura Coupling)

In palladium-catalyzed cross-coupling reactions, bulky electron-rich ligands like TTMPP are known to promote the efficiency of the catalytic cycle.[1] The steric hindrance facilitates the reductive elimination step, which is often the rate-limiting step, by destabilizing the palladium(II) intermediate and promoting the formation of the C-C bond. Furthermore, the bulkiness favors the formation of monoligated, coordinatively unsaturated Pd(0) species, which are highly active in the oxidative addition step.

Catalytic Cycle of Suzuki-Miyaura Coupling with a Bulky Phosphine Ligand

References

An In-depth Technical Guide to the Core Principles of Magnesiation Reactions

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles of magnesiation reactions, a cornerstone of modern synthetic organic chemistry. We delve into the core mechanisms, key reagents, and experimental considerations that underpin these powerful transformations, with a particular focus on their application in the synthesis of complex, functionalized molecules relevant to drug discovery and development.

Introduction to Magnesiation: A Paradigm Shift in Organometallic Chemistry

Magnesiation, the process of deprotonating an organic substrate with a magnesium-based reagent to form an organomagnesium compound, has emerged as a highly valuable tool for the selective functionalization of aromatic and heteroaromatic systems. Compared to traditional organolithium chemistry, magnesiation reactions often exhibit superior functional group tolerance, enhanced regioselectivity, and can be conducted under more practical, non-cryogenic conditions.[1][2] These advantages stem from the more covalent and less reactive nature of the magnesium-carbon bond compared to the lithium-carbon bond.[1]

The development of sterically hindered magnesium amide bases, often in conjunction with lithium chloride, has revolutionized the field. These reagents, known as Hauser and Knochel-Hauser bases, have expanded the scope of direct metallation to a wide array of sensitive and electronically diverse substrates, making them indispensable in academic and industrial research.[3]

Core Principles and Mechanistic Overview

The fundamental principle of a magnesiation reaction involves the deprotonation of a C-H bond by a strong magnesium base, typically a magnesium amide, to generate a magnesium-stabilized carbanion. The regioselectivity of this process is often directed by the presence of a directing group (DG) on the substrate, which coordinates to the magnesium center of the base, facilitating deprotonation at an adjacent position.

A key advancement in magnesiation chemistry is the use of mixed Mg/Li amide bases, such as TMPMgCl·LiCl (Knochel-Hauser base), where TMP stands for 2,2,6,6-tetramethylpiperidyl.[2][3] The presence of lithium chloride is crucial as it breaks down oligomeric aggregates of the magnesium amide, leading to more soluble and kinetically more active species in ethereal solvents like tetrahydrofuran (B95107) (THF). This enhanced reactivity and solubility allow for efficient magnesiations at convenient temperatures.[2]

The general mechanism can be visualized as a concerted-type process where the substrate interacts with the magnesium amide base. The directing group on the substrate coordinates to the magnesium, positioning the base for selective proton abstraction.

Figure 1: Generalized mechanism of a directed ortho-magnesiation reaction.

Key Magnesiating Reagents

A variety of magnesium-based reagents have been developed for magnesiation reactions, each with its own unique properties and applications.

Hauser Bases (R₂NMgX)

Hauser bases are magnesium amides with the general formula R₂NMgX, where R is typically an alkyl group and X is a halide.[1] They are prepared by treating a secondary amine with a Grignard reagent.[1] Common examples include those derived from diisopropylamine (B44863) (iPr₂NH) and 2,2,6,6-tetramethylpiperidine (B32323) (TMPH).[1] While effective, their utility can be limited by low solubility and the need for in situ preparation.

Turbo-Hauser Bases (R₂NMgCl·LiCl)

The addition of lithium chloride to Hauser bases gives rise to "Turbo-Hauser bases," which exhibit significantly enhanced solubility and reactivity.[2] The most prominent example is this compound·LiCl, also known as the Knochel-Hauser base.[3] This reagent has a broad substrate scope and is compatible with a wide range of sensitive functional groups.

Dialkylmagnesium and Magnesium Bisamides

Reagents such as di-sec-butylmagnesium (sBu₂Mg) and magnesium bis(diisopropylamide) (MBDA) are effective for the magnesiation of certain substrates, particularly in hydrocarbon solvents.[4][5] These TMP-free bases offer an alternative for specific applications and can provide different regioselectivities.[5][6]

Quantitative Data on Magnesiation Reactions

The efficiency of magnesiation reactions is highly dependent on the substrate, the magnesiating agent, the solvent, and the reaction temperature. The following tables summarize representative quantitative data for the magnesiation of various aromatic and heteroaromatic compounds.

Table 1: Magnesiation of Functionalized Arenes with this compound·LiCl

| Substrate | Directing Group | Electrophile | Product | Yield (%) | Reference |

| Ethyl 3-chlorobenzoate | -COOEt | I₂ | Ethyl 3-chloro-2-iodobenzoate | 85 | [2] |

| 1-Bromo-2-(1,1-difluoroethyl)-4-fluorobenzene | -F | I₂ | 1-Bromo-2-(1,1-difluoroethyl)-4-fluoro-5-iodobenzene | 82 | [7] |

| N,N-Diisopropyl-3-fluorobenzamide | -CONiPr₂ | Allyl Bromide | N,N-Diisopropyl-2-allyl-3-fluorobenzamide | 78 | [4] |

| 2-Phenyl-4,4-dimethyloxazoline | -Oxazoline | PhCHO | 2-(2'-(hydroxy(phenyl)methyl)phenyl)-4,4-dimethyloxazoline | 92 | [8] |

Table 2: Magnesiation of Heterocycles

| Substrate | Reagent | Electrophile | Product | Yield (%) | Reference |

| 3-Bromopyridine | This compound·LiCl | I₂ | 3-Bromo-4-iodopyridine | 89 | [9] |

| 2,5-Dichlorothiophene | This compound·LiCl | I₂ | 2,5-Dichloro-3-iodothiophene | 93 | |

| Quinoline | This compound·LiCl | PhCHO | 8-(Hydroxy(phenyl)methyl)quinoline | 85 | [10] |

| 4-Cyanopyridine | TMPZnCl·LiCl + BF₃·OEt₂ | Allyl Bromide | 2-Allyl-4-cyanopyridine | 75 | [6] |

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for success in magnesiation reactions. Below are representative procedures for the preparation of a Knochel-Hauser base and a subsequent magnesiation-trapping sequence.

Preparation of this compound·LiCl (Knochel-Hauser Base)

This procedure outlines the preparation of the highly active and soluble this compound·LiCl base.

Figure 2: Workflow for the preparation of this compound·LiCl.

Detailed Methodology: To a flame-dried, argon-purged flask equipped with a magnetic stir bar and a thermometer, a solution of i-PrMgCl·LiCl in THF (1.0 M, 1.1 equiv) is added. The solution is cooled to -20 °C. To this cooled solution, 2,2,6,6-tetramethylpiperidine (1.0 equiv) is added dropwise, ensuring the internal temperature does not rise significantly. After the addition is complete, the reaction mixture is allowed to warm to room temperature and is stirred for 1 hour. The resulting clear to slightly yellow solution of this compound·LiCl is then ready for use in subsequent magnesiation reactions.[7]

General Procedure for Magnesiation and Electrophilic Quench

This protocol describes a typical magnesiation of an aromatic substrate followed by trapping with an electrophile.

Figure 3: General experimental workflow for a magnesiation-quench sequence.

Detailed Methodology: In a flame-dried, argon-purged flask, the aromatic or heteroaromatic substrate (1.0 equiv) is dissolved in anhydrous THF. The solution is cooled to the desired magnesiation temperature (typically between -20 °C and room temperature). The previously prepared solution of this compound·LiCl (1.1 equiv) is then added dropwise. The reaction mixture is stirred at this temperature for the required time to ensure complete magnesiation (typically 1-4 hours, monitored by GC-MS or TLC). After completion, the mixture is cooled (often to -78 °C), and the electrophile (1.2 equiv) is added. The reaction is allowed to warm to room temperature and is stirred until the reaction is complete. The reaction is then carefully quenched with a saturated aqueous solution of NH₄Cl. The aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄ or MgSO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired functionalized product.[7][9]

Applications in Drug Development

The high functional group tolerance of magnesiation reactions makes them particularly attractive for the synthesis of complex molecules in drug discovery and development.[6] They allow for the late-stage functionalization of intricate molecular scaffolds, which is a significant advantage in the rapid generation of analogues for structure-activity relationship (SAR) studies. For instance, the regioselective functionalization of heterocyclic cores, which are prevalent in many pharmaceuticals, can be readily achieved using magnesiation chemistry.[10][11] The synthesis of precursors for OLED materials and antibacterial drug candidates has also been demonstrated using these methods.[6]

Conclusion

Magnesiation reactions, particularly those employing Hauser and Knochel-Hauser bases, represent a powerful and versatile methodology in modern organic synthesis. Their enhanced functional group tolerance, regioselectivity, and practical reaction conditions have established them as a superior alternative to traditional organolithium chemistry in many applications. For researchers and scientists in drug development, a thorough understanding of the principles and experimental nuances of magnesiation is essential for the efficient construction of novel and complex molecular architectures. The continued development of new magnesiating agents and a deeper understanding of their reaction mechanisms will undoubtedly further expand the synthetic utility of these remarkable transformations.

References

- 1. Hauser base - Wikipedia [en.wikipedia.org]

- 2. Turbo-Hauser bases - Wikipedia [en.wikipedia.org]

- 3. Knochel-Hauser Base | Chem-Station Int. Ed. [en.chem-station.com]

- 4. Regioselective Magnesiations of Fluorinated Arenes and Heteroarenes Using Magnesium‐bis‐Diisopropylamide (MBDA) in Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Directed regioselective ortho,ortho′-magnesiations of aromatics and heterocycles using sBu2Mg in toluene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regioselective Magnesiation and Zincation Reactions of Aromatics and Heterocycles Triggered by Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 8. researchgate.net [researchgate.net]

- 9. asynt.com [asynt.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Regio- and chemoselective metalation of chloropyrimidine derivatives with this compound x LiCl and TMP(2)Zn x 2 MgCl(2) x 2 LiCl - PubMed [pubmed.ncbi.nlm.nih.gov]

The Advent of Turbo-Hauser Bases: A Paradigm Shift in Directed Metalation Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for highly efficient and selective methods for the functionalization of aromatic and heteroaromatic compounds is a cornerstone of modern organic synthesis, with profound implications for drug discovery and materials science. Among the myriad of tools available to the synthetic chemist, directed ortho-metalation (DoM) stands out as a powerful strategy for C-H bond activation. The development of Turbo-Hauser bases, mixed magnesium/lithium amides of the type R₂NMgCl·LiCl, has revolutionized this field by offering a unique combination of high reactivity, exceptional functional group tolerance, and enhanced solubility, overcoming many of the limitations of traditional organolithium and Grignard reagents. This guide provides a comprehensive overview of the core principles, experimental protocols, and synthetic applications of Turbo-Hauser bases.

Core Concepts: What Defines a Turbo-Hauser Base?

Turbo-Hauser bases are amido magnesium halides that incorporate a stoichiometric amount of lithium chloride.[1] This seemingly simple addition of LiCl has a profound effect on the reactivity and physical properties of the parent Hauser base (R₂NMgX). The presence of LiCl disrupts the oligomeric aggregates of the magnesium amide, leading to the formation of more soluble and kinetically more basic monomeric or dimeric species in solution.[2][3] This enhanced kinetic basicity allows for the deprotonation of a wide range of aromatic and heteroaromatic substrates with high regioselectivity, even in the presence of sensitive functional groups such as esters, nitriles, and ketones.[4][5]

The two most commonly employed Turbo-Hauser bases are derived from diisopropylamine (B44863) (i-Pr₂NH) and 2,2,6,6-tetramethylpiperidine (B32323) (TMPH), yielding i-Pr₂NMgCl·LiCl and TMPMgCl·LiCl (often referred to as the Knochel-Hauser base), respectively.[1] The steric bulk of the amide ligand plays a crucial role in the structure and reactivity of these bases. The less sterically demanding diisopropylamide derivative often exists as a dimeric species in solution, whereas the highly hindered tetramethylpiperidide derivative is predominantly monomeric. This structural difference is a key determinant of their distinct reactivity profiles.

Synthesis of Turbo-Hauser Bases: Experimental Protocols

The preparation of Turbo-Hauser bases is typically achieved through the reaction of a secondary amine with a Grignard reagent in the presence of lithium chloride.[1] Below are detailed protocols for the synthesis of the most common Turbo-Hauser base, this compound·LiCl, in both batch and continuous flow setups.

Batch Synthesis of this compound·LiCl

This protocol is adapted from Organic Syntheses.[5]

Materials:

-

i-PrMgCl·LiCl (1.2 M in THF)

-

2,2,6,6-Tetramethylpiperidine (TMPH)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Nitrogen or Argon gas for inert atmosphere

-

Schlenk flask and standard Schlenk line equipment

Procedure:

-

A 1-L Schlenk flask, dried and flushed with nitrogen, is equipped with a magnetic stir bar and a rubber septum.

-

The flask is charged with i-PrMgCl·LiCl (792 mL, 1.2 M in THF, 950 mmol).

-

2,2,6,6-Tetramethylpiperidine (141.3 g, 1.00 mol) is added dropwise via syringe over 5 minutes.

-

The reaction mixture is stirred at room temperature. Gas evolution (isopropane) will be observed.

-

The mixture is stirred until gas evolution ceases (typically 24-48 hours).

-

The concentration of the resulting this compound·LiCl solution is determined by titration prior to use. The solution can be stored under an inert atmosphere for several months without significant loss of activity.[5]

Continuous Flow Synthesis of this compound·LiCl

Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction time. The following is a summary of a flow procedure.[6]

System Setup:

-

A flow chemistry system with a packed-bed reactor.

-

The reactor is packed with magnesium turnings and anhydrous lithium chloride.

-

Pumps for delivering reagent solutions.

-

Back-pressure regulator.

Procedure:

-

A solution of 2-chloropropane (B107684) and 2,2,6,6-tetramethylpiperidine in a 1:1 mixture of THF and toluene (B28343) is prepared.

-

This solution is pumped through the packed-bed reactor at a defined flow rate and temperature (e.g., 0.5 mL/min at 80 °C).[7]

-

The in-situ generated i-PrMgCl·LiCl reacts with TMPH to form the Knochel-Hauser base.

-

The product stream is collected under an inert atmosphere.

Table 1: Comparison of Batch vs. Flow Synthesis of this compound·LiCl [6]

| Parameter | Batch Synthesis | Flow Synthesis |

| Reaction Time (hours) | 36 | 4 |

| Concentration of this compound·LiCl (M) | ~1.03 | ~0.97 |

| Normalized Space-Time Yield | 1 | 10 |

The Mechanism of Action: A Workflow for Directed ortho-Metalation

The primary application of Turbo-Hauser bases is the regioselective deprotonation of (hetero)aromatic substrates. The general workflow involves the reaction of the substrate with the Turbo-Hauser base to generate a magnesiated intermediate, which is then quenched with a suitable electrophile.

Caption: General workflow for directed metalation using a Turbo-Hauser base.

Reactivity and Selectivity: A Comparative Analysis

The choice of the amide ligand in the Turbo-Hauser base has a significant impact on its reactivity and selectivity. This compound·LiCl is generally more reactive than i-Pr₂NMgCl·LiCl, which can be attributed to its monomeric nature in solution. This difference is highlighted in the metalation of various substrates.

Table 2: Comparative Reactivity of this compound·LiCl and i-Pr₂NMgCl·LiCl

| Substrate | Reagent | Equivalents | Time (h) | Temperature (°C) | Outcome |

| Ethyl-3-chlorobenzoate | This compound·LiCl | 1.1 | - | - | Metalation at C2 position |

| Ethyl-3-chlorobenzoate | i-Pr₂NMgCl·LiCl | - | - | - | No metalation; addition-elimination |

| Isoquinoline | This compound·LiCl | 1.1 | 2 | 25 | Comparable metalation |

| Isoquinoline | i-Pr₂NMgCl·LiCl | 2.0 | 12 | 25 | Comparable metalation |

The following diagram illustrates the divergent reaction pathways observed with ethyl-3-chlorobenzoate.

Caption: Divergent reactivity of Turbo-Hauser bases with ethyl-3-chlorobenzoate.

Synthetic Applications: Substrate Scope and Functionalization

Turbo-Hauser bases have demonstrated a remarkably broad substrate scope, enabling the functionalization of a wide array of aromatic and heteroaromatic systems. The high functional group tolerance allows for the metalation of substrates bearing esters, nitriles, halides, and other sensitive moieties.

Metalation of Functionalized Arenes and Heteroarenes with this compound·LiCl

The following table summarizes the successful metalation and subsequent functionalization of various substrates using this compound·LiCl.

Table 3: Selected Examples of Metalation with this compound·LiCl and Electrophilic Quench

| Entry | Substrate | Electrophile (E⁺) | Product | Yield (%) |

| 1 | 2-Phenylpyridine | I₂ | 2-(2-Iodophenyl)pyridine | 92 |

| 2 | 5-Bromopyrimidine | I₂ | 5-Bromo-4-iodopyrimidine | 85 |

| 3 | Ethyl 4-chlorobenzoate | I₂ | Ethyl 3-iodo-4-chlorobenzoate | 88 |

| 4 | 2,4-Dichlorobenzonitrile | Allyl bromide | 3-Allyl-2,4-dichlorobenzonitrile | 82 |

| 5 | 2-Fluoropyridine | PhCHO | 2-Fluoro-3-(hydroxy(phenyl)methyl)pyridine | 84 |

| 6 | 4-Cyanopyridine | I₂ | 3-Iodo-4-cyanopyridine | 81 |

| 7 | 2,5-Dichlorothiophene | I₂ | 2,5-Dichloro-3-iodothiophene | 89 |

| 8 | N-Boc-norharman | PhBr (Negishi) | 1-Phenyl-N-Boc-norharman | 85 |

Yields are for the isolated product after quenching with the specified electrophile. For entry 8, the yield is for the Negishi cross-coupling product after transmetalation with ZnCl₂.

A Case Study: Iterative Functionalization of Thiophenes

A powerful application of Turbo-Hauser bases is the iterative functionalization of a single scaffold. Knochel and co-workers have demonstrated a multi-step sequence for the synthesis of fully substituted thiophenes using this compound·LiCl.

Caption: Iterative functionalization of thiophene using this compound·LiCl.

Conclusion